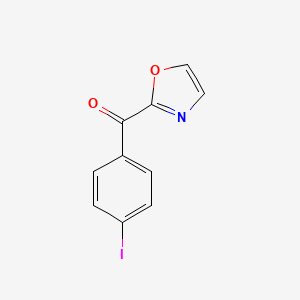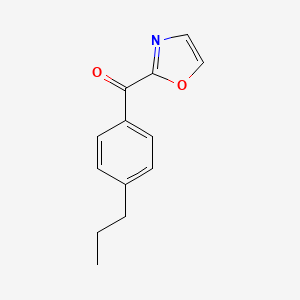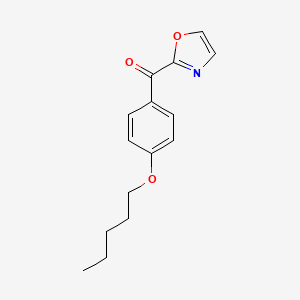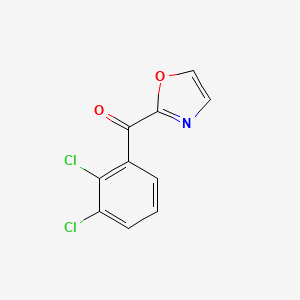
Cyclopropyl-2,6-dimethylphenylketon
Übersicht
Beschreibung
Cyclopropyl 2,6-dimethylphenyl ketone is an organic compound with the molecular formula C12H14O. It is characterized by a cyclopropyl group attached to a 2,6-dimethylphenyl ketone moiety. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl 2,6-dimethylphenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and cross-coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with cyclopropyl ketone moieties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O
Mode of Action
A study on the intermolecular coupling of cyclopropyl ketones provides some insight . The process involves a SmI2-catalyzed radical coupling of aryl cyclopropyl ketones and alkynes, which shows a broad substrate scope and delivers a library of decorated cyclopentenes . This suggests that Cyclopropyl 2,6-dimethylphenyl ketone may interact with its targets through similar radical coupling reactions.
Biochemical Pathways
The compound’s potential to undergo radical coupling reactions suggests it may influence various biochemical pathways, particularly those involving radical chemistry .
Result of Action
Given its potential to undergo radical coupling reactions, it may induce structural changes in its molecular targets, potentially affecting their function .
Biochemische Analyse
Biochemical Properties
Cyclopropyl 2,6-dimethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, cyclopropyl 2,6-dimethylphenyl ketone can form covalent bonds with certain biomolecules, affecting their structure and function.
Cellular Effects
Cyclopropyl 2,6-dimethylphenyl ketone has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cellular functions. Furthermore, cyclopropyl 2,6-dimethylphenyl ketone can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of cyclopropyl 2,6-dimethylphenyl ketone involves several key interactions at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For instance, the binding of cyclopropyl 2,6-dimethylphenyl ketone to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of certain genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopropyl 2,6-dimethylphenyl ketone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that cyclopropyl 2,6-dimethylphenyl ketone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of cyclopropyl 2,6-dimethylphenyl ketone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of cyclopropyl 2,6-dimethylphenyl ketone can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Cyclopropyl 2,6-dimethylphenyl ketone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze the oxidation of the cyclopropyl group . This oxidation can lead to the formation of reactive intermediates that may further interact with other biomolecules. The metabolic pathways of cyclopropyl 2,6-dimethylphenyl ketone also involve conjugation reactions, where the compound is linked to other molecules to facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of cyclopropyl 2,6-dimethylphenyl ketone within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. Once inside the cell, cyclopropyl 2,6-dimethylphenyl ketone can accumulate in certain compartments, depending on its affinity for specific binding proteins. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
Cyclopropyl 2,6-dimethylphenyl ketone exhibits specific subcellular localization patterns, which can affect its activity and function . It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, cyclopropyl 2,6-dimethylphenyl ketone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for the compound’s role in regulating cellular metabolism and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl 2,6-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,6-dimethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of cyclopropyl 2,6-dimethylphenyl ketone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2,6-dimethylbenzoic acid.
Reduction: Cyclopropyl 2,6-dimethylphenyl methanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl 2,6-dimethylphenyl ketone can be compared with other similar compounds such as:
- Cyclopropyl 2,5-dimethylphenyl ketone
- Cyclopropyl 2,4-dimethylphenyl ketone
- Cyclopropyl 3,4-dimethylphenyl ketone
These compounds share the cyclopropyl ketone structure but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in cyclopropyl 2,6-dimethylphenyl ketone can influence its reactivity and physical properties, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
cyclopropyl-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJMZINBPMLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642495 | |
| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870002-28-1 | |
| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















